molecular formula C40H58O2S B14363519 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL CAS No. 91274-06-5

1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL

Cat. No.: B14363519
CAS No.: 91274-06-5
M. Wt: 603.0 g/mol
InChI Key: HFIOUYYDNCRKKZ-UHFFFAOYSA-N
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Description

1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is a complex organic compound that features both a long alkyl chain and a triphenylmethoxy group. This compound is of interest due to its unique structural properties, which combine hydrophobic and hydrophilic elements, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps:

    Formation of the Octadecylsulfanyl Group: This step involves the reaction of octadecanethiol with an appropriate halide, such as 1-bromopropane, under basic conditions to form the octadecylsulfanyl group.

    Introduction of the Triphenylmethoxy Group: The triphenylmethoxy group can be introduced by reacting triphenylmethanol with an appropriate alkyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the octadecylsulfanyl group with the triphenylmethoxy group under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes.

Scientific Research Applications

1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The long alkyl chain can insert into lipid membranes, while the triphenylmethoxy group can interact with various molecular targets, potentially disrupting or stabilizing biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(Octadecylsulfanyl)-2-propanol: Similar structure but lacks the triphenylmethoxy group.

    Triphenylmethanol: Contains the triphenylmethoxy group but lacks the octadecylsulfanyl group.

    Octadecanethiol: Contains the long alkyl chain but lacks the hydroxyl and triphenylmethoxy groups.

Uniqueness

1-(Octadecylsulfanyl)-3-(triphenylmethoxy)propan-2-OL is unique due to its combination of a long hydrophobic alkyl chain and a bulky hydrophilic triphenylmethoxy group, making it versatile for various applications in chemistry, biology, and industry.

Properties

CAS No.

91274-06-5

Molecular Formula

C40H58O2S

Molecular Weight

603.0 g/mol

IUPAC Name

1-octadecylsulfanyl-3-trityloxypropan-2-ol

InChI

InChI=1S/C40H58O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-43-35-39(41)34-42-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3

InChI Key

HFIOUYYDNCRKKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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